molecular formula C4H14NO3PS B12296955 O,O-Diethyl Thiophosphate Ammonium Salt

O,O-Diethyl Thiophosphate Ammonium Salt

Cat. No.: B12296955
M. Wt: 187.20 g/mol
InChI Key: IBGKZCJDWXXWNU-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Compound Research

O,O-Diethyl thiophosphate ammonium (B1175870) salt belongs to the broad class of organophosphorus compounds, which are organic compounds containing a phosphorus atom. Specifically, it is the ammonium salt of O,O-diethyl thiophosphoric acid. wikipedia.org Organophosphorus compounds are a major focus of research due to their extensive applications in agriculture, industry, and medicine. beilstein-journals.org Many are known for their use as pesticides, herbicides, and insecticides, while others serve as flame retardants, plasticizers, or nerve agents. agronomyjournals.com

Structurally, O,O-diethyl thiophosphate is a thiophosphate diester, characterized by a central phosphorus atom double-bonded to a sulfur atom (a thionophosphoryl group) and also bonded to two ethoxy groups and an oxygen anion, which is neutralized by an ammonium cation. hmdb.cascbt.com This structure makes it a member of the phosphorothioate (B77711) family. beilstein-journals.orgnih.gov The presence of the ambident thiophosphate anion, which has two potential reactive sites (sulfur and oxygen), is a key feature that dictates its chemical behavior and utility in synthesis. beilstein-journals.org

Significance as a Chemical Intermediate and Environmental Metabolite

The significance of O,O-diethyl thiophosphate ammonium salt in research stems from two primary roles:

As a Chemical Intermediate: The compound is utilized in organic synthesis as a reagent for creating novel phosphorothioates and phosphorodithioates. scbt.comcymitquimica.com Its utility lies in the reactivity of the O,O-diethyl thiophosphate anion. Research has shown that this ambident nucleophile can react with various electrophiles. For instance, reactions with soft electrophiles like benzyl (B1604629) halides result in S-alkylation, forming S-benzyl O,O-diethyl phosphorothioate. beilstein-journals.org Conversely, reactions with hard electrophiles such as benzoyl chloride can lead to O-acylation, although this can be complicated by the reactivity of the ammonium counter-ion. beilstein-journals.org A novel method for its large-scale synthesis involves the reaction of sulfur with diethylphosphite in the presence of ammonium hydrogen carbonate, yielding the product in high quantity. beilstein-journals.org This role as a synthetic precursor is critical for developing new compounds with potential applications in medicinal and agricultural chemistry. beilstein-journals.org

As an Environmental Metabolite: O,O-Diethyl thiophosphate (DETP) is one of the most frequently identified metabolites of organophosphorus (OP) pesticides in environmental and biological samples. nih.govepa.gov Many widely used insecticides, such as parathion (B1678463) and diazinon (B1670403), degrade or are metabolized in organisms and the environment into dialkyl phosphates (DAPs), including DETP. nih.govnih.gov Consequently, the presence of DETP in urine is a common biomarker used to measure human exposure to these pesticides. researchgate.netnih.gov Its detection in various samples, from human urine and feces to amniotic fluid, underscores the widespread exposure of both human and animal populations to parent organophosphate compounds. nih.govresearchgate.net

Overview of Key Research Disciplines

Several key research disciplines investigate this compound and its de-ammoniated form, each focusing on different aspects of its properties and impact:

Synthetic Organic Chemistry: This field focuses on the use of this compound as a reagent. beilstein-journals.org Researchers explore its reactivity, particularly its behavior as an ambident nucleophile, to develop new methods for synthesizing more complex organophosphorus compounds like phosphorothioates. beilstein-journals.orgscbt.com

Environmental Science & Ecotoxicology: Scientists in this area study the formation, fate, and transport of O,O-diethyl thiophosphate as a metabolite of organophosphate pesticides. agronomyjournals.com They investigate its persistence in soil and water and its effects on various organisms, contributing to our understanding of the environmental impact of pesticide use. scbt.com

Analytical Chemistry: This discipline is concerned with developing sensitive and reliable methods for detecting and quantifying O,O-diethyl thiophosphate in complex matrices like urine, blood, and environmental samples. researchgate.netbiosynth.com Techniques often involve derivatization followed by gas chromatography (GC) or other advanced analytical methods. researchgate.net

Toxicology and Human Biomonitoring: Toxicologists study the effects of O,O-diethyl thiophosphate and its parent compounds on living organisms. Its role as a urinary metabolite makes it a crucial biomarker for assessing human exposure to a wide range of organophosphate pesticides. epa.govnih.govnih.gov

Historical Development of Research Trajectories

Research into O,O-diethyl thiophosphate and its salts has evolved significantly over time. Early research focused on the fundamental synthesis and characterization of organophosphorus compounds, including methods to produce salts like ammonium O,O'-diethyl dithiophosphate (B1263838) from phosphorus pentasulfide, ethanol (B145695), and ammonia (B1221849). wikipedia.orgchemicalbook.com

The trajectory shifted with the widespread agricultural and domestic use of organophosphate pesticides after the mid-20th century. agronomyjournals.com As awareness of the environmental and health impacts of these pesticides grew, research began to focus on their breakdown products. This led to the identification of O,O-diethyl thiophosphate as a major metabolite. epa.gov Consequently, the development of analytical methods for its detection in biological samples became a significant research area, providing a tool for biomonitoring human exposure. researchgate.net

In more recent years, research has circled back to its synthetic applications, exploring its nuanced reactivity for creating novel organophosphorus molecules. beilstein-journals.org Studies have delved into controlling its reaction pathways (S-alkylation vs. O-acylation) and developing more efficient synthetic protocols. beilstein-journals.org Furthermore, ongoing research continues to investigate the subtle biological effects of metabolites like diethyl phosphate (B84403), with studies exploring potential endocrine-disrupting effects, independent of the acute neurotoxicity associated with their parent pesticides. nih.govnih.gov

Research Data Overview

The following tables summarize key chemical information and research findings related to this compound.

Table 1: Chemical and Physical Properties This table provides basic identification and property data for this compound and its related dithiophosphate analogue.

Property This compound O,O-Diethyl Dithiophosphate Ammonium Salt
CAS Number 5871-16-9 scbt.com 1068-22-0 wikipedia.org
Molecular Formula C₄H₁₄NO₃PS scbt.com C₄H₁₄NO₂PS₂ wikipedia.org
Molecular Weight 187.20 g/mol scbt.com 203.26 g/mol cymitquimica.com
Synonyms Ammonium O,O-Diethyl Thiophosphate scbt.com Ammonium O,O-Diethyl Dithiophosphate, Ammonium O,O-Diethyl Phosphorodithioate sigmaaldrich.com
Appearance Data not consistently available White to Off-White Solid cymitquimica.com

| Melting Point | Data not consistently available | 164-166 °C sigmaaldrich.com |

Table 2: Summary of Research Applications and Findings This table outlines the primary areas of research involving the compound and key discoveries.

Research Area Key Findings and Applications Representative References
Synthetic Chemistry Used as a nucleophilic reagent for the synthesis of phosphorothioates and phosphorodithioates. scbt.com Reaction with benzyl halides leads to S-alkylation. beilstein-journals.org scbt.com, beilstein-journals.org
Environmental Monitoring Serves as a primary urinary biomarker for human exposure to organophosphate pesticides like parathion and diazinon. nih.govepa.gov researchgate.net, epa.gov, nih.gov
Analytical Chemistry Development of methods for detection in biological fluids, often requiring derivatization (e.g., to pentafluorobenzyl esters) for GC analysis. researchgate.net researchgate.net

| Metabolism Studies | Identified as a major metabolite formed by the degradation and metabolism of numerous organophosphate pesticides in organisms and the environment. nih.govnih.gov | nih.gov, nih.gov |

Novel Synthetic Routes and Reaction Development

Recent advancements in synthetic organic chemistry have led to the development of several efficient methods for the preparation of this compound and its derivatives. These methods focus on improving yield, reducing reaction times, and employing more environmentally benign conditions.

One-Pot Synthesis Strategies

Another versatile one-pot strategy enables the synthesis of S-alkyl O,O-diethyl phosphorothioates directly from alkyl halides. This method utilizes a mixture of diethyl phosphite (B83602), triethylamine (B128534), sulfur, and acidic alumina (B75360) under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.govbeilstein-journals.org While this method produces the S-alkylated derivative, it proceeds through the in-situ formation of a triethylammonium (B8662869) O,O-diethyl thiophosphate salt, highlighting the utility of this one-pot approach in generating thiophosphate intermediates. nih.govbeilstein-journals.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of O,O-diethyl thiophosphate chemistry, microwave irradiation has been successfully employed to significantly reduce reaction times. nih.govbeilstein-journals.org For instance, the synthesis of triethylammonium O,O-diethyl thiophosphate, a closely related salt, is achieved by irradiating a mixture of alumina, sulfur, diethyl phosphite, and triethylamine under solvent-free conditions. beilstein-journals.org This microwave-assisted method provides a rapid and efficient route to the thiophosphate salt, which can then be used in subsequent reactions. beilstein-journals.org The use of microwave irradiation in conjunction with solvent-free conditions represents a green chemistry approach, minimizing energy consumption and waste generation. researchgate.net

The reaction of diethyl phosphite with alkyl halides in the presence of ammonium acetate (B1210297), sulfur, and alumina under microwave irradiation also yields phosphorothioates through S-alkylation, further demonstrating the effectiveness of this technology in this area of organophosphorus chemistry. beilstein-journals.org

Synthesis from Elemental Phosphorus and Sulfur

The direct utilization of elemental phosphorus (white phosphorus, P₄) and elemental sulfur (S₈) represents a fundamental and atom-economical approach to the synthesis of organophosphorus compounds. Research has shown that the reaction of white phosphorus and elemental sulfur with alcohols or phenols in the presence of various amines can readily produce ammonium salts of O,O'-diesters of dithiophosphoric acid. nih.govresearchgate.net While this method primarily yields dithiophosphates, it establishes a precedent for the direct use of elemental phosphorus and sulfur in the formation of thiophosphate-type structures. nih.govresearchgate.netnih.gov

These reactions are typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures and are characterized by the complete conversion of white phosphorus without the release of hydrogen sulfide. nih.gov The specific amine used can influence the product distribution. nih.gov Although direct synthesis of this compound from elemental phosphorus and sulfur is not explicitly detailed in the provided research, the synthesis of the closely related dithiophosphates from these fundamental elements is a significant area of investigation. nih.govresearchgate.netnih.gov

Reactions with Diethyl Phosphite and Sulfur Precursors

The reaction between diethyl phosphite and a sulfur source is a common and effective method for the synthesis of O,O-diethyl thiophosphate salts. A straightforward approach involves reacting diethyl phosphite with sulfur in the presence of ammonium hydrogen carbonate to yield ammonium O,O-diethyl thiophosphate. nih.gov

Alternatively, triethylammonium O,O-diethyl thiophosphate can be prepared by the reaction of diethyl phosphite, sulfur, and triethylamine. nih.govbeilstein-journals.org This salt can then be used in further synthetic transformations. nih.govbeilstein-journals.org The choice of the ammonium source (ammonium hydrogen carbonate or an amine like triethylamine) allows for the preparation of different ammonium salts of O,O-diethyl thiophosphate.

ReactantsReagents/ConditionsProductYieldReference
Diethyl phosphite, SulfurAmmonium hydrogen carbonate, Ethyl acetate/Diethyl ether (1:1), RefluxAmmonium O,O-diethyl thiophosphateQuantitative nih.gov
Diethyl phosphite, Sulfur, Alkyl halidesTriethylamine, Alumina, Microwave irradiation, Solvent-freeS-alkyl O,O-diethyl phosphorothioatesModerate to Good beilstein-journals.org
Diethyl phosphite, SulfurTriethylamineTriethylammonium O,O-diethyl thiophosphateNot specified nih.govbeilstein-journals.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Nucleophilic Substitution Pathways

The formation of the thiophosphate moiety often involves a nucleophilic attack. In the reaction of diethyl phosphite with sulfur, the phosphite acts as the nucleophile. The ambident nature of the resulting O,O-diethyl thiophosphate anion, which has both sulfur and oxygen as potential nucleophilic centers, plays a critical role in its subsequent reactions.

Studies on the reaction of the ambident nucleophile ammonium O,O-diethyl thiophosphate with various electrophiles have provided insights into its reactivity. nih.govbeilstein-journals.org When reacted with soft electrophiles like benzyl halides and tosylates, the reaction proceeds exclusively through S-alkylation, indicating that the sulfur atom is the more nucleophilic center in these cases. nih.govbeilstein-journals.org This is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory. Conversely, reaction with a hard electrophile, such as benzoyl chloride, leads to the O-acylation product. nih.govbeilstein-journals.org

The mechanism of nucleophilic substitution at a thiophosphoryl center (P=S) can be complex, potentially proceeding through either a concerted (single transition state) or a stepwise (with a pentacoordinate intermediate) pathway. sapub.org The specific mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent. sapub.orgsapub.org While detailed mechanistic studies specifically for the formation of this compound from its precursors are not extensively covered in the provided results, the principles of nucleophilic substitution at phosphorus centers provide a fundamental framework for understanding these reactions. sapub.orgsapub.org

NucleophileElectrophileProduct TypeReference
Ammonium O,O-diethyl thiophosphateBenzyl halides, Tosylates (soft electrophiles)S-alkylation nih.govbeilstein-journals.org
Ammonium O,O-diethyl thiophosphateBenzoyl chloride (hard electrophile)O-acylation nih.govbeilstein-journals.org

Ambident Nucleophile Reactivity: S-Alkylation vs. O-Acylation

The O,O-diethyl thiophosphate anion, derived from its ammonium salt, is a classic example of an ambident nucleophile, possessing two distinct reactive sites: the sulfur (S) and oxygen (O) atoms. u-szeged.hunih.govdalalinstitute.com This dual reactivity leads to competition between S-alkylation and O-acylation, a selectivity that is highly dependent on the nature of the electrophile it reacts with. beilstein-journals.orgnih.gov

Studies have demonstrated that the reaction of this compound with "soft" electrophiles, such as benzyl halides, results exclusively in S-alkylation. beilstein-journals.orgnih.gov This outcome holds true across a variety of solvents, both protic and aprotic, and is not influenced by the nature of the leaving group on the electrophile. beilstein-journals.orgnih.gov The sulfur atom, being more polarizable and less electronegative than oxygen, acts as the soft nucleophilic center, preferentially attacking the soft electrophilic carbon of the alkyl halide. dalalinstitute.com

Conversely, when reacted with a "hard" electrophile like benzoyl chloride, the reaction proceeds via O-acylation. beilstein-journals.orgnih.gov The hard oxygen atom of the nucleophile preferentially attacks the hard electrophilic carbonyl carbon of the acyl chloride. beilstein-journals.orgnih.gov However, a competing reaction can occur where benzoyl chloride reacts with the ammonium cation to produce benzamide, which can sometimes be the major product. beilstein-journals.org To circumvent this, using the triethylammonium salt of O,O-diethyl thiophosphate with benzoyl chloride has been shown to successfully yield the O-acylation product. beilstein-journals.org

This differential reactivity is a cornerstone of Hard and Soft Acid and Base (HSAB) theory, which predicts that soft-soft and hard-hard interactions are favored.

Table 1: Reactivity of O,O-Diethyl Thiophosphate Anion with Various Electrophiles

Nucleophile Electrophile (Type) Predominant Product Reaction Type
O,O-Diethyl Thiophosphate Anion Benzyl Halides (Soft) S-benzyl O,O'-diethyl phosphorothioate S-Alkylation

Role of Catalysis in Synthesis

While some syntheses involving this compound or its derivatives can proceed without a catalyst, the use of catalysts can significantly enhance reaction efficiency and yield. rsc.org For instance, a one-pot synthesis of phosphorothioates has been developed using a mixture of diethyl phosphite, an alkyl halide, triethylamine, and sulfur in the presence of acidic alumina under solvent-free microwave irradiation. beilstein-journals.orgnih.gov In this method, the alumina acts as a solid support and potentially as a Lewis acid catalyst, facilitating the reaction. beilstein-journals.org

Furthermore, metal-free catalytic systems have also been explored. For example, the thiophosphorylation of in situ formed ortho-quinone methides can be achieved using O,O-diethyl phosphorothioic acid, which acts as both a Brønsted acid to generate the intermediate and as the nucleophile, all without the need for a metal catalyst. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

Solvent Effects in Synthetic Processes

The choice of solvent plays a critical role in the synthesis and reactivity of this compound and its derivatives. Research has shown that in the S-alkylation reaction with benzyl halides, the choice between aprotic and protic solvents does not alter the regioselectivity, with S-alkylation being the sole outcome. beilstein-journals.org However, the reaction kinetics and yield can be influenced by the solvent's polarity and its ability to solvate the ions.

A method for the large-scale synthesis of this compound involves the reaction of sulfur with diethylphosphite in the presence of ammonium hydrogen carbonate in a 1:1 mixture of ethyl acetate and diethyl ether, resulting in a quantitative yield. beilstein-journals.org In other related organophosphate syntheses, the polarity of the solvent has been shown to be a significant factor. For instance, in the thionation of phosphonates using Lawesson's reagent, nonpolar aromatic solvents were found to be more effective than polar aprotic solvents like acetonitrile or tetrahydrofuran (B95107) (THF). scielo.br

Temperature and Stoichiometric Control

Precise control over reaction temperature and the stoichiometry of reactants is crucial for maximizing the yield and purity of the desired product. In the synthesis of thiophosphonates, reaction duration was found to have a more significant impact on the yield than temperature within the studied range of 75 to 150 °C. scielo.br

In the synthesis of this compound itself, the reaction is conducted under reflux conditions, indicating the need for elevated temperatures to drive the reaction to completion. beilstein-journals.org Stoichiometric control is also vital. For example, in the O-alkylation of N-acetylneuraminic acid derivatives, using an excess of the alkylating agent (5.0 equivalents) and a specific amount of sodium hydride (1.1–1.5 equivalents) was found to be optimal. nih.gov

Purity Enhancement Techniques (e.g., Recrystallization)

Recrystallization is a standard and effective technique for the purification of solid organic compounds like this compound. uct.ac.za This process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. uct.ac.za As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. uct.ac.za The purified crystals can then be isolated by filtration. uct.ac.za The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For quaternary ammonium salts, which this compound is a type of, recrystallization from a suitable solvent system is often necessary to remove colored and non-volatile impurities. google.com

Synthesis of Isotopic Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in research for elucidating reaction mechanisms and metabolic pathways. Isotopic analogs of O,O-diethyl thiophosphate, such as O,O-diethyl dithiophosphate-13C4, ammonium salt and O,O-diethyl thiophosphate-13C4 ammonium salt, are commercially available for such research purposes. esslabshop.comclearsynth.com These compounds are synthesized using starting materials enriched with stable isotopes like Carbon-13. The synthesis would follow similar chemical pathways as the unlabeled compound, but with the isotopically labeled precursors. These labeled analogs allow researchers to track the fate of the molecule in complex systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 2: List of Compound Names

Compound Name
This compound
S-benzyl O,O'-diethyl phosphorothioate
Benzoyl O,O'-diethyl phosphorothioate
Benzamide
Triethylammonium O,O'-diethyl thiophosphate
Diethyl phosphite
Sulfur
Ammonium hydrogen carbonate
Ethyl acetate
Diethyl ether
Benzyl halides
Benzoyl chloride
Triethylamine
Acidic alumina
O,O-diethyl phosphorothioic acid
Acetonitrile
Tetrahydrofuran (THF)
Lawesson's reagent
Sodium hydride
O,O-diethyl dithiophosphate-13C4, ammonium salt

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKZCJDWXXWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of O,o Diethyl Thiophosphate Ammonium Salt

Carbon-13 Labeling for Tracing Studies

The synthesis of isotopically labeled compounds is a critical aspect of metabolic and environmental fate studies, allowing for the precise tracking of molecules. In the case of O,O-Diethyl Thiophosphate Ammonium (B1175870) Salt, Carbon-13 (¹³C) labeling, specifically as O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt, provides a stable isotope tracer for use in various analytical applications, including mass spectrometry.

The synthesis of O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt involves the incorporation of four ¹³C atoms into the two ethyl groups of the molecule. While specific proprietary synthesis methods may vary, a plausible and common synthetic route is inferred from the established synthesis of the unlabeled compound and general principles of isotopic labeling. This process would logically start with ¹³C-labeled ethanol (B145695) (¹³CH₃¹³CH₂OH) as the key precursor.

A general method for preparing the unlabeled O,O-Diethyl Thiophosphate Ammonium Salt involves the reaction of diethyl phosphite (B83602) with sulfur and a source of ammonia (B1221849), such as ammonium hydrogen carbonate. beilstein-journals.org To produce the ¹³C₄-labeled analogue, the synthesis would be adapted to use ¹³C₂-ethanol.

A potential synthetic pathway can be described in the following conceptual steps:

Formation of O,O-Diethyl Dithiophosphoric Acid-¹³C₄: The initial step would likely involve the reaction of ¹³C-labeled ethanol with phosphorus pentasulfide (P₄S₁₀). This reaction is a standard method for the preparation of dithiophosphoric acids. google.comgoogle.com The stoichiometry of this reaction is crucial for maximizing the yield of the desired dialkyl dithiophosphoric acid.

Formation of the Ammonium Salt: The resulting O,O-Diethyl Dithiophosphoric Acid-¹³C₄ would then be neutralized with ammonia (NH₃) to form the final product, O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt. beilstein-journals.org This acid-base reaction is typically straightforward and results in the formation of the stable ammonium salt.

The final isotopically labeled product, O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt, is a white solid. sigmaaldrich.com Its identity and purity are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which can verify the correct mass corresponding to the incorporation of four ¹³C atoms.

Below is a table summarizing the key details of the labeled compound:

PropertyValueReference
Compound Name O,O-Diethyl Thiophosphate-¹³C₄ Ammonium Salt
CAS Number 1330162-89-4
Molecular Formula ¹³C₄H₁₄NO₃PS
Appearance Solid sigmaaldrich.com

The following table outlines the conceptual synthetic reaction:

Reactant 1Reactant 2Reactant 3ProductReaction Type
¹³C₂-EthanolPhosphorus PentasulfideAmmoniaO,O-Diethyl Thiophosphate-¹³C₄ Ammonium SaltThiophosphorylation and Salt Formation

This stable isotope-labeled version of this compound is invaluable for researchers conducting tracer studies to understand its metabolic pathways and environmental distribution without the complications of using radioactive isotopes.

Advanced Spectroscopic and Structural Characterization of O,o Diethyl Thiophosphate Ammonium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of O,O-Diethyl Thiophosphate Ammonium (B1175870) Salt in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a comprehensive structural map can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of O,O-Diethyl Thiophosphate Ammonium Salt is characterized by signals corresponding to the ethyl groups and the ammonium cation. The two ethyl groups are chemically equivalent, simplifying the spectrum.

The protons of the methyl (CH₃) groups typically appear as a triplet in the upfield region of the spectrum, a result of spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. This quartet is often further split by coupling to the ³¹P nucleus. For the related free acid, O,O-diethyl hydrogen thiophosphate, signals in water (H₂O) have been reported at approximately 1.26 ppm for the methyl protons and 3.97 ppm for the methylene protons. nih.gov The ammonium (NH₄⁺) cation typically presents as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
-O-CH₂-CH₃ ~1.3Triplet (t)
-O-CH₂ -CH₃~4.0Quartet of doublets (qd)
NH₄VariableBroad Singlet (br s)

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, two distinct signals are expected for the carbon atoms of the equivalent ethyl groups. The carbon of the methyl (-CH₃) group appears at a higher field (lower chemical shift) compared to the methylene (-O-CH₂) carbon, which is deshielded due to its attachment to the electronegative oxygen atom. Coupling to the ³¹P nucleus is also observed, resulting in the splitting of these carbon signals. huji.ac.il

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
-O-CH₂-C H₃~15-20
-O-C H₂-CH₃~60-65

³¹P NMR Spectroscopic Analysis and Chemical Shift Studies

³¹P NMR is a particularly powerful tool for characterizing organophosphorus compounds, offering a wide chemical shift range and high sensitivity to the local electronic environment of the phosphorus atom. huji.ac.il For O,O-diethyl thiophosphate, the replacement of a non-esterified oxygen atom with sulfur significantly affects the ³¹P NMR chemical shift compared to its phosphate (B84403) analogue, O,O-diethyl phosphate. rsc.org

Theoretical calculations and experimental studies on O,O-diethyl thiophosphate have shown that factors such as solvent effects and relativistic spin-orbit coupling are crucial for accurately interpreting the measured ³¹P NMR shifts. rsc.org The presence of the sulfur atom (thiono form, P=S) typically shifts the phosphorus resonance to a lower field (higher ppm value) compared to the corresponding oxo (P=O) compounds. The spectrum is usually acquired with ¹H decoupling, resulting in a single sharp line. huji.ac.il

Table 3: Typical ³¹P NMR Chemical Shift for O,O-Diethyl Thiophosphate

NucleusTypical Chemical Shift (δ) ppm
³¹P~65-75

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the spectra are a composite of the vibrations from the ammonium cation and the O,O-diethyl thiophosphate anion.

In IR spectra of ammonium salts, the N-H stretching vibrations of the NH₄⁺ ion typically appear as a broad, complex band in the region of 3000-3300 cm⁻¹. researchgate.net The N-H bending (deformation) vibration is expected around 1400-1450 cm⁻¹.

Identification of Characteristic Functional Group Stretches (e.g., P=S, P-O-C)

The O,O-diethyl thiophosphate anion exhibits several characteristic vibrational bands that are key to its identification. The most prominent of these is the P=S (thiono) stretching vibration. This bond typically gives rise to a strong absorption band in the IR spectrum. The P-O-C group also has characteristic asymmetric and symmetric stretching vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
NH₄⁺N-H Stretch3000 - 3300
NH₄⁺N-H Bend1400 - 1450
P=SStretch600 - 850
P-O-CAsymmetric Stretch1000 - 1050
C-H (alkyl)Stretch2850 - 3000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, analysis would typically be performed on the O,O-diethyl thiophosphate anion in negative ion mode.

The molecular ion of the O,O-diethyl thiophosphate anion [C₄H₁₀O₃PS]⁻ has a calculated m/z of approximately 170.01. Under collision-induced dissociation (CID), this ion would be expected to undergo characteristic fragmentation. Common fragmentation pathways for organophosphate esters involve the sequential loss of neutral molecules, such as ethylene (B1197577) (C₂H₄, 28 Da), from the ethyl ester groups. nih.gov

Table 5: Predicted m/z Values for Molecular Ion and Key Fragments of the O,O-Diethyl Thiophosphate Anion

Ion DescriptionProposed FormulaPredicted m/z
Molecular Ion[C₄H₁₀O₃PS]⁻170.01
Loss of ethylene[C₂H₅O₃PS]⁻142.00
Loss of two ethylene molecules[H₂O₃PS]⁻113.98

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For O,O-diethyl dithiophosphate (B1263838) ammonium salt, this technique has provided invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.

Analysis of Crystal Structure Features and Hydrogen Bonding Networks

The crystal structure of O,O-diethyl dithiophosphate ammonium salt reveals a complex and well-defined arrangement of its constituent ions. The asymmetric unit of the crystal consists of one ammonium cation (NH₄⁺) and one O,O'-diethyl dithiophosphate anion [(C₂H₅O)₂PS₂]⁻. These ions are organized into layers parallel to the (100) crystallographic plane. The structure is further stabilized by van der Waals interactions between the ethyl groups of the anions, which interlace to hold the layers together in a three-dimensional lattice. iucr.org

A defining feature of the crystal packing is the extensive network of hydrogen bonds. Each ammonium cation is intricately connected to four separate O,O'-diethyl dithiophosphate anions through charge-assisted N-H···S hydrogen bonds. iucr.orgwikipedia.org This interaction is a result of the electrostatic attraction between the positively charged ammonium ion and the negatively charged sulfur atoms of the dithiophosphate anion. This robust hydrogen bonding network is responsible for the formation of distinct structural ring motifs. Specifically, two centrosymmetric rings, designated as R²₄(8) and R⁴₄(12), and one non-centrosymmetric ring, R³₄(10), have been identified. iucr.orgresearchgate.net The polar components of the structure, the ammonium and dithiophosphate groups, and the non-polar ethyl groups are arranged in alternating layers along the researchgate.net direction. iucr.org

Determination of Bond Lengths and Dihedral Angles

The precise determination of bond lengths and dihedral angles through X-ray diffraction provides a quantitative description of the molecular geometry of O,O-diethyl dithiophosphate ammonium salt. The phosphorus-sulfur (P-S) bond lengths in the dithiophosphate anion are of particular interest. In a study by Okuniewski and Becker (2011), the P-S distances were determined to be 1.9720(8) Å and 1.9753(8) Å. iucr.org These values are noted to be slightly shorter than the average P-S bond length of 1.9872(25) Å calculated from a survey of 340 similar compounds in the Cambridge Structural Database. iucr.org

The table below presents key bond lengths within the O,O-diethyl dithiophosphate anion as determined from crystallographic data.

BondLength (Å)
P1—S11.9720(8)
P1—S21.9753(8)
P1—O11.593(2)
P1—O21.589(2)
O1—C11.468(3)
O2—C31.470(3)
C1—C21.503(4)
C3—C41.499(4)

The dihedral angles within the molecule define its three-dimensional shape. The table below lists some of the significant dihedral angles involving the phosphate core and the ethyl groups.

Atoms (A-B-C-D)Angle (°)
S1-P1-O1-C1-100.1(1)
S2-P1-O1-C1139.1(1)
O2-P1-O1-C118.0(2)
S1-P1-O2-C3141.2(1)
S2-P1-O2-C3-97.8(1)
O1-P1-O2-C321.3(2)
P1-O1-C1-C2113.6(2)
P1-O2-C3-C4115.8(2)

Challenges in Crystal Growth and Refinement (e.g., Twinned Data)

The successful growth of high-quality single crystals suitable for X-ray diffraction analysis is often a significant challenge, and O,O-diethyl dithiophosphate ammonium salt is no exception. The process of crystallization from solution is highly sensitive to a variety of factors, including solvent, temperature, cooling rate, and the presence of impurities. nih.gov For ammonium salts in particular, the presence of impurities can significantly impact the crystallization process, potentially leading to smaller crystals or altered crystal habits. nih.gov

In the broader context of ammonium-containing compounds, such as ammonium dihydrogen phosphate and nickel sulfate (B86663) hexahydrate, studies have shown that impurities can become incorporated into the crystal lattice, causing structural distortions. This can affect the physical properties of the resulting crystals. Furthermore, the rate of nucleation and crystal growth can be either inhibited or, in some cases, promoted by the presence of other ions in the crystallization medium. nih.gov

A specific challenge that can arise during crystal growth is twinning, where two or more separate crystals intergrow in a symmetrical manner. Twinned crystals can complicate the collection and refinement of X-ray diffraction data, as the diffraction pattern is a superposition of the patterns from each component of the twin. While the available literature on O,O-diethyl dithiophosphate ammonium salt does not explicitly detail issues with twinning, it is a common obstacle in the crystallization of many organic and inorganic salts. The refinement of twinned data requires specialized crystallographic software and expertise to deconvolve the individual diffraction patterns and accurately determine the crystal structure.

Chromatographic and Hyphenated Analytical Techniques for O,o Diethyl Thiophosphate Ammonium Salt

Gas Chromatography (GC) Methodologies

Gas chromatography is a well-established technique for the analysis of organophosphorus compounds. However, due to the polar and non-volatile nature of DETP, direct analysis is challenging, making derivatization a critical prerequisite step. researchgate.net

To make DETP amenable to GC analysis, its polarity must be reduced and its volatility increased through a chemical derivatization process. This typically involves converting the acidic proton of the thiophosphate group into a less polar, more volatile organic group.

Pentafluorobenzyl Esters: The most common derivatization strategy for DETP and other dialkyl phosphates involves alkylation with pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl (PFB) esters. researchgate.netcdc.gov This reaction, often conducted via a phase-transfer mechanism, effectively masks the polar functional group, yielding a derivative with excellent chromatographic properties. researchgate.netdocumentsdelivered.com The PFB esters are highly volatile and are particularly suitable for detection by electron capture detectors (ECD), though flame photometric detection is also commonly used. researchgate.net The derivatization with PFBBr has been successfully applied to quantify DETP in diverse matrices, including human urine and feces. researchgate.netnih.govresearchgate.net The reaction is typically performed by incubating the sample extract with PFBBr solution; for instance, a 3% PFBBr solution at room temperature for one hour has been used for samples eluted from an extraction cartridge. nih.govresearchgate.net Another study utilized PFBBr for derivatization prior to GC analysis for the quantitative determination of six common alkyl phosphate (B84403) urinary metabolites, including DETP. researchgate.net

Methylating Agents: Methylating agents, such as diazomethane (B1218177) or diazoethane (B72472), can also be employed to create more volatile esters. researchgate.net For example, dialkyl phosphates extracted from acidified plasma have been methylated with diazomethane before analysis by capillary GC. researchgate.net Another procedure describes treating urine with diazoethane to form ethyl dimethyl phosphate for analysis by gas-liquid chromatography (GLC). researchgate.net While effective, the use of diazomethane is often handled with caution due to its explosive and toxic nature.

The selection of a derivatization agent is crucial for the successful GC analysis of DETP, as summarized in the table below.

Derivatization AgentAnalyte FormKey AdvantagesTypical ApplicationCitations
Pentafluorobenzyl bromide (PFBBr)Pentafluorobenzyl esterCreates volatile derivative, suitable for sensitive detectors (ECD, FPD).Analysis of DETP in urine, feces, and other biological matrices. researchgate.netcdc.govnih.govresearchgate.net
Diazomethane / DiazoethaneMethyl / Ethyl esterEffective for creating volatile esters.Analysis of dialkyl phosphates in plasma and urine. researchgate.net

The choice of detector is paramount for achieving selectivity and sensitivity in the GC analysis of DETP.

Flame Photometric Detector (FPD): The Flame Photometric Detector (FPD) is highly specific for phosphorus- and sulfur-containing compounds, making it exceptionally well-suited for DETP analysis. cdc.govbucksci.com The FPD operates by combusting the column effluent in a hydrogen-rich flame and measuring the light emitted by the resulting chemiluminescent species. nih.govdavidsonanalytical.co.uk By using specific optical filters, the detector can be made selective for phosphorus (at ~525 nm) or sulfur (at ~393 nm). bucksci.comnih.gov This selectivity is a significant advantage when analyzing complex samples, as it minimizes interference from the sample matrix. researchgate.net GC-FPD methods have been developed for the quantitative determination of DETP and other organophosphate metabolites in various samples, including feces, food, and animal tissues. researchgate.netiaea.orgnih.gov For instance, a method for analyzing rabbit fecal samples reported recovery rates of 92-106% for O,O-diethyl thiophosphate potassium salt over a concentration range of 0.05 to 5 µg/g using GC-FPD. researchgate.netdocumentsdelivered.com The Pulsed Flame Photometric Detector (PFPD) is a more advanced version that offers improved sensitivity and selectivity by processing emission in the time domain. davidsonanalytical.co.ukysi.com

Detector SystemPrinciple of OperationSelectivityApplication for DETPCitations
Flame Photometric Detector (FPD)Measures photometric emission of heteroatoms in a hydrogen-air flame.Highly selective for phosphorus and sulfur.Widely used for quantifying DETP in environmental and biological samples after derivatization. researchgate.netcdc.govresearchgate.netbucksci.comnih.gov
Pulsed Flame Photometric Detector (PFPD)Adds time-domain processing to wavelength filtering for enhanced selectivity.Superior selectivity and sensitivity for S and P compared to conventional FPD.Analysis of organophosphorus pesticides and sulfur compounds in complex matrices. davidsonanalytical.co.ukysi.com

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry, offers a powerful alternative to GC, often eliminating the need for derivatization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical method for monitoring organophosphate metabolites like DETP in biological fluids. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace analysis. researchgate.netnih.gov An LC-MS/MS method can detect multiple dialkyl phosphate (DAP) metabolites simultaneously with limits of quantification (LOQ) often in the low nanogram per milliliter (ng/mL) or even parts-per-trillion range. researchgate.netnih.govresearchgate.net For example, one ultrafast liquid chromatography with tandem mass spectrometry (UFLC–MS/MS) method reported a limit of detection (LOD) for DETP of 0.0323 ng/mL and an LOQ of 0.0969 ng/mL in human urine. nih.gov The use of high-resolution mass spectrometry further enhances the certainty of identification and quantification. researchgate.net

Electrospray ionization (ESI) is the most common ionization source used for the LC-MS analysis of DETP and other polar metabolites. nih.govmdpi.com ESI is a soft ionization technique that generates ions directly from a liquid phase, making it perfect for non-volatile and thermally labile compounds like DETP that are not suited for GC without derivatization. For dialkyl phosphates, ESI is typically operated in the negative ion mode (ESI-), which facilitates the formation of the [M-H]⁻ ion, corresponding to the deprotonated DETP molecule. nih.govnih.gov The optimization of ESI parameters, such as source temperature and capillary voltage, is crucial for achieving maximum sensitivity. nih.govnih.gov

LC TechniqueIonization MethodKey AdvantagesTypical Performance for DETPCitations
High-Resolution LC-MS/MSElectrospray Ionization (ESI)High sensitivity and specificity, no derivatization required, suitable for trace analysis.LOD: 0.0323 ng/mL; LOQ: 0.0969 ng/mL in urine. researchgate.netnih.govnih.gov

Extraction and Preconcentration Techniques

Before chromatographic analysis, DETP must be extracted from its sample matrix and often concentrated to meet the detection limits of the instrument. The choice of technique depends on the matrix (e.g., urine, water, soil) and the subsequent analytical method.

Liquid-Liquid Extraction (LLE): LLE is a classic method used to separate compounds based on their relative solubilities in two different immiscible liquids. For DETP analysis, a common approach involves acidifying the aqueous sample to ensure the analyte is in its protonated form, followed by extraction with an organic solvent like diethyl ether or dichloromethane. researchgate.netlibretexts.org A study comparing LLE, QuEChERS, and lyophilization for extracting DAP metabolites from urine found LLE to be the best method, citing high recovery rates (93-102%), ease of handling, and short extraction times. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and preconcentration. iaea.orgresearchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a different solvent. For polar compounds like DETP, various sorbents can be used. Molecularly imprinted polymers (MIPs) have been developed as highly selective SPE sorbents for DETP, demonstrating good linearity and limits of quantification of 10 μg L⁻¹ in urine samples. nih.govresearchgate.net

Single-Drop Micro-Extraction (SDME): SDME is a miniaturized form of LLE that uses a single microdrop of an organic solvent for extraction. In one application, lead was extracted as a complex with O,O-diethyldithiophosphate (a related compound) from an aqueous solution into a 3 µL drop of chloroform. nih.gov This technique minimizes solvent consumption and can achieve high enrichment factors, with one study reporting an enhancement factor of 52 and a detection limit of 0.2 µg L⁻¹. nih.gov

Solid-Phase Extraction (SPE) with Various Sorbents

Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique for the isolation and pre-concentration of O,O-diethyl thiophosphate from complex matrices like urine and seafood. researchgate.netnih.gov The method enhances analytical sensitivity by removing interfering substances prior to instrumental analysis. nih.gov Various sorbent materials are employed, with the choice depending on the specific matrix and analytical goals.

Weak anion exchange cartridges are commonly used in SPE for the extraction of dialkylphosphate metabolites. nih.gov Another approach involves automated SPE procedures, which offer high throughput and reproducibility for routine monitoring. researchgate.net In some methods, a combination of SPE and other extraction techniques, such as salt-assisted liquid-liquid extraction (SALLE), is used to achieve comprehensive recovery of polar analytes like DETP. researchgate.net For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbents have proven effective in recovering DETP where other methods might fail. researchgate.net The extracted metabolites are often derivatized, for example with pentafluorobenzyl bromide, to increase their volatility for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Sorbent/MethodApplication ContextKey FindingReference
Weak Anion ExchangeSample preparation for HPLC-MS/MS analysis of DAP metabolites in urine.Extraction efficiency for DETP ranged from 40% to 98%. nih.gov
Automated SPE (unspecified)Cost-effective, high-accuracy method for DAP metabolites in urine for GC-MS.Detection limits for six DAPs, including DETP, were between 0.1 and 0.15 ng/mL. researchgate.net
Oasis HLBCombined SPE-SALLE procedure for screening persistent and mobile substances in urine.Oasis HLB was uniquely able to recover certain very polar compounds, including O,O-diethyl thiophosphate. researchgate.net
QuEChERS-SPEAnalysis of organophosphate ester metabolites in seafood samples.The method provided satisfactory relative recoveries for various metabolites, ranging from 89% to 138%. nih.gov

Dispersive Liquid-Liquid Aerosol Phase Extraction (DLLAPE)

While direct applications of Dispersive Liquid-Liquid Aerosol Phase Extraction (DLLAPE) for the analysis of O,O-diethyl thiophosphate are not prominent in the literature, the closely related Dispersive Liquid-Liquid Microextraction (DLLME) technique is extensively used. DLLME is a rapid and efficient microextraction method for pre-concentrating analytes from aqueous samples. researchgate.net

The principle of DLLME involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets that provides a large surface area for rapid analyte transfer. researchgate.net This technique is particularly effective when combined with a chelating agent for the extraction of metal ions.

Notably, the related compound O,O-diethyl dithiophosphate (B1263838) ammonium (B1175870) salt (DDTP) , is frequently used as a chelating agent in DLLME procedures. rsc.orgresearchgate.net For example, DDTP has been employed to chelate silver (Ag) from biological samples and various metals like cadmium (Cd), copper (Cu), nickel (Ni), and lead (Pb) from seawater prior to their determination by spectroscopic methods. rsc.orgresearchgate.net In these applications, a suitable organic solvent (e.g., chloroform) acts as the extraction phase, and a miscible solvent (e.g., acetone, methanol) serves as the disperser. rsc.orgmdpi.com

Micellar-Mediated Extraction (Cloud Point Extraction - CPE)

Micellar-mediated extraction, commonly known as Cloud Point Extraction (CPE), is a green analytical technique that uses the phase-separation behavior of non-ionic surfactants to extract and pre-concentrate analytes. researchgate.netjocpr.com When a solution of a non-ionic surfactant is heated above its cloud-point temperature, it separates into a small, surfactant-rich phase and a bulk aqueous phase. utq.edu.iq Hydrophobic analytes in the solution are partitioned into the surfactant-rich phase, achieving significant pre-concentration. jocpr.comscispace.com

CPE is primarily applied to the extraction of metal ions after they form a hydrophobic complex with a suitable chelating agent. utq.edu.iqscispace.com The process offers high pre-concentration factors, is low-cost, and reduces the use of toxic organic solvents. researchgate.netjocpr.com

While O,O-diethyl thiophosphate itself is a polar metabolite and not typically the target of direct CPE, the technique is highly relevant for the analysis of metals. In this context, a chelating agent is required to render the metal ions hydrophobic enough to be extracted into the micellar phase. scispace.com The related compound, O,O-diethyl dithiophosphate ammonium salt (DDTP) , serves as an effective complexing agent for this purpose, forming complexes with various metals that can then be extracted using CPE in conjunction with a non-ionic surfactant like Triton X-114. researchgate.net

ParameterRole in Cloud Point ExtractionTypical Conditions/ExamplesReference
Non-ionic SurfactantForms micelles that entrap the hydrophobic analyte complex.Triton X-114, Triton X-100. researchgate.netresearchgate.net
Chelating AgentForms a neutral, hydrophobic complex with the target metal ion.O,O-diethyl dithiophosphate (DDTP) is used for various metals. researchgate.net
TemperatureMust be above the surfactant's cloud-point temperature to induce phase separation.Varies by surfactant (e.g., ~25°C for Triton X-114). researchgate.net
pHAffects the formation of the metal-chelate complex.Optimized based on the specific metal and chelating agent. jocpr.com
CentrifugationAccelerates the separation of the small, dense surfactant-rich phase from the aqueous phase.Typically 5-20 minutes at moderate speeds (e.g., 3500 rpm). jocpr.com

Analytical Applications in Metal Ion Determination

The primary analytical role of O,O-diethyl thiophosphate is as a biomarker for pesticide exposure. oup.com However, the structurally similar O,O-diethyl dithiophosphate ammonium salt (DDTP) is a versatile chelating agent widely employed in the determination of trace metal ions. rsc.orgresearchgate.netnih.gov Its two sulfur atoms act as soft donors, showing a strong affinity for soft or borderline Lewis acid metals. mdpi.comnih.gov

Complexation and Extraction of Trace Metal Ions (e.g., As, Cd, Pb, Hg)

O,O-diethyl dithiophosphate (DDTP) effectively forms stable, neutral complexes with a range of heavy metal ions, enabling their extraction from aqueous solutions into an organic phase. mdpi.comresearchgate.net This property is the basis for numerous analytical methods for determining trace levels of toxic metals.

Lead (Pb): DDTP has been successfully used to form a lead complex for pre-concentration via single-drop micro-extraction (SDME) and solid-phase extraction, with analysis by electrothermal atomic absorption spectrometry (ET-AAS) or flame atomic absorption spectrometry (FAAS). nih.govnih.gov

Cadmium (Cd): The strong affinity of DDTP for cadmium allows for its selective extraction. mdpi.com Methods have been developed using DDTP for Cd pre-concentration from honey and medicinal plants, followed by ETAAS analysis. researchgate.net

Arsenic (As): DDTP serves as a chelating agent for the pre-concentration of As(III) from samples prior to analysis. researchgate.net

Mercury (Hg): Dithiophosphates have been shown to effectively remove mercury from wastewater, forming stable chelate complexes. researchgate.net

The extraction efficiency is influenced by factors such as pH, concentration of the chelating agent, and the presence of competing ions. mdpi.comresearchgate.net

Flow Injection Systems Coupled with Atomic Absorption Spectrometry (FAAS)

Flow Injection Analysis (FIA) coupled with Flame Atomic Absorption Spectrometry (FAAS) is a powerful automated technique for the determination of metal ions. researchgate.net This setup enhances analytical frequency, improves precision, and minimizes sample and reagent consumption, aligning with green chemistry principles. researchgate.netmbari.org An FIA system can be integrated with an on-line pre-concentration step, such as sorbent extraction, to significantly improve detection limits. nih.gov

In this context, the sample containing the metal ion is mixed online with a chelating agent like O,O-diethyl dithiophosphate (DDTP). nih.gov The resulting metal complex is then loaded onto a mini-column packed with a sorbent (e.g., C18 silica (B1680970) or polyurethane foam). After loading, the column is washed, and the retained complex is eluted with a small volume of an organic solvent (like ethanol) directly into the nebulizer of the FAAS for quantification. nih.gov This on-line pre-concentration allows for enrichment factors exceeding 100-fold, enabling the determination of metals at sub-µg/L levels. nih.gov

Method Validation and Quality Assurance in Analytical Research

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.comresearchgate.net It is a critical component of quality assurance in any analytical laboratory. For methods designed to quantify O,O-diethyl thiophosphate or those that use related compounds as reagents, validation ensures the reliability, consistency, and accuracy of the data. researchgate.net Key validation parameters are established according to international guidelines. mdpi.com

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies by analyzing spiked samples at different concentrations. For O,O-diethyl thiophosphate analysis, accuracy values (reported as recovery) typically range from 86% to over 100%. mdpi.comnih.gov

Precision: This expresses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision), and is reported as the relative standard deviation (RSD). For DETP analysis, RSD values are generally below 15%. mdpi.comresearchgate.net

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other metabolites or matrix components. mdpi.com In mass spectrometry-based methods, this is achieved by monitoring specific precursor-product ion transitions. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comresearchgate.net For modern LC-MS/MS methods analyzing O,O-diethyl thiophosphate in urine, LODs can be as low as 0.02 ng/mL. mdpi.com

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should be close to 1.0. researchgate.netnih.gov

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. researchgate.net

The table below summarizes typical validation parameters from a study on organophosphate metabolite analysis. mdpi.com

Validation ParameterO,O-Diethyl Thiophosphate (DETP)Unit
Linearity Range0.06 - 100ng/mL
LOD0.0336ng/mL
LOQ0.1018ng/mL
Accuracy (Recovery)86.04% - 97.82%%
Precision (RSD)0.80% - 11.33%%

Environmental Transformation and Degradation Pathways

Hydrolytic Degradation Processes

Hydrolysis is a primary mechanism for the abiotic degradation of organophosphorus compounds, including O,O-diethyl thiophosphate, in aqueous environments. geoscienceworld.org This process involves the cleavage of the ester bonds of the molecule.

Table 1: Factors Influencing Hydrolysis of Organophosphates

Parameter Influence on Hydrolysis Rate Reference
pH Rate increases in alkaline (high pH) conditions. geoscienceworld.orgresearchgate.net
Temperature Rate increases with higher temperatures. geoscienceworld.orgresearchgate.net
Chemical Structure The nature of the ester and leaving groups affects stability. oup.com

This table is generated based on data for organophosphates in general.

The hydrolysis of O,O-diethyl thiophosphate involves the cleavage of its P-O-alkyl bonds. oup.com This process typically leads to the formation of O,O-diethyl hydrogen thiophosphate (DETP) and ethanol (B145695). oup.com Further hydrolysis can occur, potentially leading to the formation of monoethyl monothiophosphate and, ultimately, thiophosphoric acid or orthophosphate. oup.comnih.gov The breakdown of sodium O,O-diethyl dithiophosphate (B1263838), a similar compound, by bacterial extracts showed the successive formation of ethanol, aldehyde, and orthophosphate, indicating a stepwise degradation process. oup.com

Table 2: Primary Hydrolysis Products of O,O-Diethyl Thiophosphate

Parent Compound Primary Hydrolysis Products Reference
O,O-Diethyl Thiophosphate O,O-Diethyl hydrogen thiophosphate (DETP), Ethanol oup.comnih.gov

This table is based on the general hydrolysis pathway for organophosphates.

Oxidation Pathways and Products

Oxidation is another significant degradation pathway for thiophosphate compounds. oup.comnih.gov This process can be initiated by various reactive oxygen species and other oxidant radicals present in the environment. researchgate.net Studies on the oxidation of O,O-diethyl thiophosphate have shown that it can react with both strong and mild oxidant radicals. researchgate.net

The reaction with strong oxidant radicals can lead to the formation of sulfur-centered radicals. researchgate.net A proposed reaction scheme involves the formation of an intermediate sulfur radical, which can then undergo a radical-radical recombination to form a disulfide product with a -P-S-S-P- linkage. researchgate.net This indicates that under oxidative stress conditions, dimerization of the thiophosphate moiety can occur. researchgate.net In general, the metabolism of organophosphates can involve oxidation, which may sometimes result in products of moderate toxicity before further degradation occurs. nih.govnih.gov

Photodegradation Mechanisms and Environmental Fate

Photodegradation, or photolysis, contributes to the breakdown of organophosphorus compounds, particularly when they are exposed to sunlight in surface waters or on soil. geoscienceworld.orgnih.govresearchgate.net The rate and significance of photodegradation depend on the compound's ability to absorb light within the solar UV range. researchgate.net For many organophosphorus insecticides, photodegradation is considered an important transformation process in both artificial and natural waters. researchgate.net

The process often follows pseudo-first-order kinetics. researchgate.net The presence of natural substances in water, such as humic acids, can act as photosensitizers, accelerating the degradation process. The tropospheric degradation of some organothiophosphate insecticides is primarily controlled by reactions with hydroxyl (OH) radicals, which can lead to very short atmospheric lifetimes of just a few hours. nih.gov This reaction can also result in the formation of aerosol particles. nih.gov The degradation products can include SO₂, glyoxal, and other oxygenated and nitrogenated compounds. nih.gov While direct photolysis can occur, indirect photolysis initiated by reactive species like OH radicals is often a more dominant pathway in the environment.

Biological Degradation by Microorganisms

Microbial degradation is a crucial process for the detoxification and elimination of organophosphorus compounds from the environment. geoscienceworld.orgoup.comoup.com A wide variety of soil and water microorganisms have demonstrated the ability to break down these chemicals, often using them as a source of carbon, phosphorus, or energy. oup.comnih.gov

Several bacterial genera have been identified as being capable of degrading organophosphorus compounds and their metabolites.

Aeromonas sp.: Strains of Aeromonas have been isolated from contaminated metalworking fluids and were shown to be capable of degrading sodium O,O-diethyl dithiophosphate. oup.com The degradation process involved the formation of ethanol, aldehyde, and orthophosphate, initiated by an acid phosphodiesterase. oup.com

Pseudomonas sp.: This genus is well-known for its metabolic versatility and ability to degrade a wide range of organic pollutants. Pseudomonas species have been identified in the degradation of organophosphates. nih.gov For example, Pseudomonas diminuta can degrade parathion (B1678463). nih.gov Some strains can utilize the hydrolysis products as a source of nutrients. nih.gov

Flavobacterium sp.: A Flavobacterium species was the first microorganism reported to degrade an organophosphorus compound. oup.comoup.com Strains of this genus have been shown to break down sodium O,O-diethyl dithiophosphate. oup.com The degradation appears to be most rapid with this genus compared to others studied in the same context, although the complete release of phosphate (B84403) can be a slow process. oup.com

Enterobacter sp.: Enterobacter species have been isolated that can degrade chlorpyrifos (B1668852), a common organophosphate pesticide. oup.comnih.gov These bacteria hydrolyze chlorpyrifos to diethylthiophosphate (B1229741) (DETP) and 3,5,6-trichloro-2-pyridinol (B117793) (TCP), and can utilize DETP as a sole source of carbon and phosphorus for growth. oup.comnih.gov This demonstrates the complete mineralization of the diethyl thiophosphate moiety by this bacterial genus.

Table 3: Bacterial Genera Involved in Organophosphate Degradation

Bacterial Genus Degraded Compound(s) Key Findings Reference
Aeromonas sp. Sodium O,O-diethyl dithiophosphate Produces ethanol, aldehyde, and orthophosphate. oup.com
Pseudomonas sp. Organophosphates (e.g., Parathion) Can utilize degradation byproducts. nih.govnih.gov
Flavobacterium sp. Organophosphates, Sodium O,O-diethyl dithiophosphate First genus identified for organophosphate degradation; shows rapid initial breakdown. oup.comoup.comoup.com
Enterobacter sp. Chlorpyrifos, DETP Can utilize DETP as a sole source of carbon and phosphorus. oup.comnih.gov

This table summarizes the roles of different bacteria in the degradation of organophosphates and related compounds.

Enzymatic Degradation (e.g., Acid Phosphodiesterase Activity)

The breakdown of O,O-diethyl thiophosphate is significantly mediated by enzymatic activities in various organisms. The primary mechanism is the hydrolysis of the ester bonds. nih.gov Enzymes such as phosphodiesterases, including acid phosphodiesterases, play a role in this process.

Another key enzyme group involved in the metabolism of organophosphates is paraoxonase (PON), particularly PON1. nih.govhmdb.ca These enzymes are esterases that can hydrolyze and inactivate organophosphates, cleaving the phosphate ester bonds. nih.govhmdb.ca The efficiency of this enzymatic hydrolysis can vary among different species and even individuals due to genetic polymorphisms affecting enzyme levels and catalytic speed. nih.gov While many studies focus on the breakdown of parent pesticides to DETP, these same enzymatic systems are responsible for the further degradation of DETP itself. The process involves the cleavage of the P-O or P-S bonds. mdpi.com

Degradation PathwayKey Enzymes InvolvedMechanism
Enzymatic Hydrolysis Phosphodiesterases, Paraoxonase (PON1)Cleavage of phosphate ester bonds (P-O, P-S)

Metabolite Formation in Microbial Systems (e.g., Ethanol, Aldehydes, Orthophosphate)

Microbial systems are crucial in the complete breakdown of O,O-diethyl thiophosphate. The principal metabolic pathways include oxidation and hydrolysis. nih.govnih.gov Through these processes, microorganisms break the compound down into simpler, less complex molecules.

The hydrolysis of the ester bonds releases the ethyl groups, which can be metabolized by microbes. This process can lead to the formation of ethanol . Subsequent microbial oxidation of ethanol can produce aldehydes , such as acetaldehyde, which are then further metabolized. The ultimate breakdown of the thiophosphate backbone results in the release of inorganic orthophosphate , which can be assimilated by the microbial community. nih.govfrontiersin.org The complete mineralization of the organic portion of the molecule eventually leads to carbon dioxide.

Initial CompoundMetabolic ProcessKey Metabolites
O,O-Diethyl ThiophosphateHydrolysisEthanol, Orthophosphate
EthanolOxidationAcetaldehydes

Carbon and Phosphorus Utilization by Microorganisms

Microorganisms utilize O,O-diethyl thiophosphate as a source of both carbon and phosphorus for their growth and metabolic activities. frontiersin.org Polysaccharides, for example, can act as carbon sources for gut microbiota. frontiersin.org The ethyl groups of DETP serve as a carbon source, entering into the central metabolic pathways of the microorganisms after being cleaved from the phosphate backbone. mdpi.com

Phosphorus, an essential nutrient, is made available through the enzymatic cleavage of the thiophosphate molecule, releasing it as inorganic orthophosphate. nih.govmdpi.com Microbes have evolved specific enzyme systems, such as phosphatases, to scavenge phosphorus from organic sources like DETP, especially in phosphorus-limited environments. This process is a key part of the biogeochemical cycling of phosphorus in soil and water systems.

Environmental Persistence and Transformation Products (e.g., O,O,O-Triethyl Thiophosphate)

Organophosphorus compounds like O,O-diethyl thiophosphate are generally considered to have limited environmental persistence due to their susceptibility to degradation. nih.govup.pt They are known to break down more readily than organochlorine pesticides. geoscienceworld.org However, their persistence is highly dependent on environmental conditions such as pH, temperature, and microbial activity. geoscienceworld.org In cold, neutral pH groundwater with low microbial biomass, the half-life of such compounds can be significantly longer than in warm, microbially active surface soils. geoscienceworld.org

The primary degradation pathway in the environment is hydrolysis, which can be both chemically and biologically mediated. up.ptresearchgate.net Photochemical oxidation can also contribute to its transformation, particularly in the atmosphere or sunlit surface waters. nih.govresearchgate.net

One potential transformation product is O,O,O-Triethyl thiophosphate . nist.gov This can be formed through the alkylation of the O,O-diethyl thiophosphate anion. While this reaction is well-documented in synthetic chemistry, its formation as an environmental transformation product is less studied but remains a possibility if suitable alkylating agents are present in the environment. Other likely transformation products include the corresponding oxon (O,O-diethyl phosphate) via oxidative desulfuration. geoscienceworld.org

Monitoring Methodologies in Environmental Matrices (e.g., Water, Soil)

Detecting and quantifying O,O-diethyl thiophosphate and its related products in environmental samples like water and soil requires sophisticated analytical methods. Due to the polar and water-soluble nature of DETP, direct analysis is challenging. nih.govresearchgate.net

A common approach involves a multi-step process:

Extraction : Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used to isolate and concentrate the analytes from the sample matrix (e.g., water, soil homogenate). mdpi.com Techniques like molecularly imprinted solid-phase extraction (MISPE) have been developed for higher selectivity. researchgate.net

Derivatization : To make the polar DETP molecule volatile enough for gas chromatography, a derivatization step is often required. This involves alkylating the molecule, for instance, by converting it to a pentafluorobenzyl ester. nih.govresearchgate.net

Analysis : The derivatized sample is then analyzed, most commonly using Gas Chromatography (GC) coupled with a selective detector. nih.govusgs.gov A Flame Photometric Detector (FPD) is sensitive to phosphorus and sulfur, making it well-suited for this analysis. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) provides higher certainty in identification and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be used, sometimes coupled with mass spectrometry (LC-MS), which may not require derivatization. mdpi.com

Analytical StepTechniquePurpose
Extraction Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)Isolate and concentrate DETP from the environmental matrix.
Derivatization Alkylation (e.g., with pentafluorobenzyl bromide)Increase volatility for GC analysis.
Detection Gas Chromatography (GC-FPD, GC-MS), HPLCSeparate, identify, and quantify the analyte.

Role in Biological Systems Non Human, Environmental Context

Metabolism in Environmental Biological Systems (e.g., as a Pesticide Metabolite)

O,O-Diethyl Thiophosphate (DETP), the core component of the ammonium (B1175870) salt, is not typically introduced directly into the environment in large quantities. Instead, it emerges as a principal metabolite from the breakdown of major organophosphate (OP) insecticides such as parathion (B1678463), chlorpyrifos (B1668852), and diazinon (B1670403). This transformation occurs in various environmental compartments, including soil, water, and within non-human organisms, through both biological and chemical processes.

The primary pathway for the formation of DETP from parent pesticides is hydrolysis. This can be an abiotic process, influenced by environmental factors like pH and temperature, or, more significantly, a biotic process mediated by microorganisms. acs.orgresearchgate.netanalis.com.myoup.com In soil and aquatic environments, a diverse range of bacteria and fungi have demonstrated the ability to degrade OP pesticides. oup.comnih.govoup.come3s-conferences.org For instance, the degradation of chlorpyrifos by the bacterium Arthrobacter sp. and the fungus Cladosporium cladosporioides results in the formation of DETP and 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.govnih.gov Similarly, microbial degradation of parathion yields DETP and p-nitrophenol. oup.comnasa.gov

This metabolic conversion is a key step in the detoxification of the parent pesticides, as the resulting dialkyl phosphates like DETP are generally less toxic than the original active compounds. nih.gov The presence of DETP in environmental samples is therefore a reliable indicator that degradation of certain OP pesticides has occurred.

Table 1: Parent Pesticides and Key Metabolites

Parent Organophosphate Pesticide Key Metabolites Environmental Matrix
Chlorpyrifos O,O-Diethyl Thiophosphate (DETP), 3,5,6-trichloro-2-pyridinol (TCP) Soil, Water
Parathion O,O-Diethyl Thiophosphate (DETP), Paraoxon, p-Nitrophenol Soil, Water, Biota
Diazinon O,O-Diethyl Thiophosphate (DETP), Diazoxon, 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) Soil, Water, Biota

Interaction Studies with Environmental Enzymes (e.g., Cholinesterases in non-human systems, if applicable to environmental fate)

The primary mechanism of toxicity for the parent organophosphate pesticides of DETP is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects, fish, birds, and mammals. nih.govresearchgate.netwaterquality.gov.au The parent thiophosphate compounds, such as parathion and chlorpyrifos, are metabolically activated in organisms to their oxygen analogs (oxons), such as paraoxon. nasa.govepa.gov These oxon forms are potent inhibitors of AChE. nih.gov

While DETP itself is a product of detoxification and not a primary inhibitor of AChE, its formation is a direct consequence of the metabolism of these enzyme-inhibiting pesticides. The study of cholinesterase inhibition in non-human organisms like fish, crustaceans, and insects is a cornerstone of ecotoxicology for OP pesticides. waterquality.gov.aunih.gov Inhibition of AChE activity in these organisms serves as a biomarker of exposure to the parent pesticides and can lead to a range of sublethal and lethal effects, disrupting nervous system function. nih.govnih.gov Therefore, the environmental relevance of DETP is tied to the enzymatic interactions of its precursor compounds.

Role in Bioremediation Applications for Contaminated Sites

The formation of O,O-Diethyl Thiophosphate is a central aspect of bioremediation strategies for sites contaminated with OP pesticides. researchgate.netresearchgate.net Bioremediation utilizes microorganisms or their enzymes to break down hazardous substances into less toxic or non-toxic materials. oup.comnih.gov For OP compounds like chlorpyrifos and parathion, microbial degradation is a key process for environmental cleanup. nih.govnih.govmbl.or.kr

Numerous bacterial and fungal species have been isolated that can hydrolyze OP pesticides, using them as a source of carbon, phosphorus, or sulfur. oup.comoup.come3s-conferences.org This microbial action, often driven by enzymes like organophosphorus hydrolase (OPH), phosphotriesterase (PTE), and phosphatases, cleaves the pesticide molecule, yielding DETP and an aromatic leaving group. nih.govnasa.govmbl.or.kr

Research has focused on isolating and even engineering microbes for enhanced degradation capabilities. oup.comoup.comnih.gov For example, a fungal strain of Cladosporium cladosporioides was shown to completely metabolize 50 mg/L of chlorpyrifos within five days, with transient accumulation of the intermediate TCP, which was also subsequently degraded. nih.gov The goal of these bioremediation efforts is the complete mineralization of the pesticide to harmless products like carbon dioxide and water, a process in which the formation of DETP is a critical intermediate step. oup.comoup.com This approach is considered an environmentally friendly and cost-effective alternative to chemical or physical remediation methods. nih.govresearchgate.net

Bioaccumulation Mechanisms in Non-Human Organisms (if distinct from safety/toxicity)

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and sediment. nih.gov For organophosphate pesticides, the focus of bioaccumulation studies is on the parent compounds, which are more lipophilic (fat-soluble) than their metabolite, DETP. The bioaccumulation potential is often quantified by the bioconcentration factor (BCF), which measures uptake from water, or the bioaccumulation factor (BAF). cdnsciencepub.comresearchgate.net

Parent OP pesticides like diazinon and parathion have been shown to bioaccumulate in non-human organisms, although the extent varies significantly by species and the specific chemical. nih.gov For diazinon, reported BCF values range from low in some crayfish (4.9x) to moderate in fish like the sheepshead minnow (200x) and bluegill sunfish (542-583x). orst.eduepa.gov Parathion has also demonstrated the ability to bioaccumulate in fish, with BAFs for brook trout reported as high as 392. epa.gov

However, these parent compounds are also subject to metabolism and depuration (elimination) within the organism, which limits the extent of accumulation. orst.edu For example, 96% of accumulated diazinon was eliminated from bluegill sunfish tissues within seven days of being transferred to clean water. orst.edu The metabolite DETP is significantly more water-soluble than its parent pesticides, meaning it is less likely to partition into fatty tissues and bioaccumulate. Its formation is part of the detoxification and elimination process, and it is readily excreted by organisms.

Table 2: Bioconcentration Factors (BCF) for Parent Organophosphates in Aquatic Organisms

Chemical Organism Bioconcentration Factor (BCF)
Diazinon Crayfish (Austropotamobius pallipes) 4.9
Diazinon Sheepshead Minnow (Cyprinodon variegatus) 147 - 200
Diazinon Bluegill Sunfish (Lepomis macrochirus) 542 - 583
Parathion Brook Trout (Salvelinus fontinalis) 392 (BAF)
Parathion Fathead Minnow (Pimephales promelas) 111 (BAF)

Coordination Chemistry and Ligand Applications

Complexation with Metal Ions (e.g., Cd, Pb, Hg, Mo)

The O,O-diethyl dithiophosphate (B1263838) anion, [(C₂H₅O)₂PS₂]⁻, is a versatile ligand capable of coordinating with a wide range of metal ions through its two sulfur atoms. sigmaaldrich.com This dianionic ligand can act as a bidentate chelating agent or a bridging ligand, leading to the formation of diverse metal complexes with interesting structural features. sigmaaldrich.com Its interactions with soft metal ions like cadmium (Cd), lead (Pb), mercury (Hg), and molybdenum (Mo) are of particular interest.

Cadmium (Cd): The diethyl dithiophosphate ligand readily forms complexes with cadmium(II). Dithiophosphinato complexes of cadmium(II) are known to form dimeric structures with four-coordinated metal centers. rsc.org In these complexes, the sulfur atoms of the ligand can act as both singly-bonded and bridging ligands, often resulting in a chair conformation for the dimer. rsc.org While the primary cause of cadmium toxicity is its impact on various organ systems, chelation therapy is a known treatment method. rsc.org The ability of sulfur-containing ligands to bind with cadmium is crucial in this context.

Lead (Pb): Lead(II) complexes with dithiophosphate ligands have been synthesized and characterized. For instance, the reaction of a dithiophosphate salt with a lead(II) salt like PbCl₂ can yield a complex where the lead atom is four-coordinate, bonded to two bidentate dithiophosphate ligands. scbt.com This arrangement often results in a square planar geometry around the lead atom. scbt.com

Molybdenum (Mo): The coordination chemistry of diethyl dithiophosphate with molybdenum is well-documented, leading to a variety of organometallic complexes. sigmaaldrich.com The dithiophosphate ligand can bind to molybdenum in a bidentate fashion. sigmaaldrich.com These complexes are of interest for their potential applications as catalyst additives and sequestering agents. sigmaaldrich.com The synthesis of such complexes often involves the reaction of a molybdenum precursor with the dithiophosphate ligand. sigmaaldrich.com

Structure-Activity Relationships in Metal Chelation

The effectiveness and nature of metal chelation by the diethyl dithiophosphate ligand are governed by several interconnected factors, creating a distinct structure-activity relationship.

Hard and Soft Acid-Base (HSAB) Theory: The interaction between the diethyl dithiophosphate ligand and metal ions can be understood through the lens of HSAB theory. The dithiophosphate ligand, with its two sulfur donor atoms, is classified as a soft base. wikipedia.org Consequently, it forms the most stable complexes with soft acid metal ions such as Cd(II), Pb(II), and Hg(II). wikipedia.org This principle explains the high affinity of this ligand for these particular metals.

Influence of Alkyl Groups: The nature of the alkyl groups (in this case, ethyl groups) on the phosphate (B84403) ligand influences the properties of the resulting metal complexes. wikipedia.org These groups can affect the solubility of the complexes in organic solvents and can have steric and electronic effects that modulate the stability and reactivity of the metal-ligand bond. wikipedia.org

Chelate Formation and Stability: The diethyl dithiophosphate ligand typically acts as a bidentate chelating agent, forming a stable four-membered ring with the metal ion. wikipedia.org The formation of these chelate rings significantly enhances the thermodynamic stability of the complexes compared to coordination with monodentate sulfur ligands. The stability of these metal complexes is a critical factor in their various applications, from mineral flotation to corrosion inhibition. wikipedia.org

Applications in Material Science (e.g., Corrosion Inhibition)

The metal complexes of diethyl dithiophosphate, particularly zinc dialkyldithiophosphates (ZDDPs), have significant applications in material science, most notably as corrosion inhibitors and anti-wear additives in lubricants. researchgate.netsigmaaldrich.com

The primary mechanism of action for ZDDPs as corrosion inhibitors involves their ability to decompose under thermal and mechanical stress at metal surfaces. This decomposition forms a protective, sacrificial chemical film, often referred to as a tribofilm, on the metal surface. sigmaaldrich.com This film acts as a barrier, preventing direct contact between metal surfaces and shielding them from corrosive elements and oxidative attack. sigmaaldrich.com

The protective film is typically a complex, glassy polyphosphate layer that can also incorporate metal sulfides. sigmaaldrich.com This layer prevents wear and corrosion, extending the life of mechanical components. The effectiveness of these additives is a result of their multifunctional nature, acting simultaneously as anti-wear agents, mild extreme pressure agents, and antioxidants. researchgate.net

Application Mechanism Key Compound Type
Corrosion InhibitionFormation of a protective tribofilm on metal surfacesZinc Dialkyldithiophosphates (ZDDPs)
Anti-wear AdditiveCreation of a sacrificial layer that prevents metal-to-metal contactZinc Dialkyldithiophosphates (ZDDPs)
Antioxidant in LubricantsInhibition of oil oxidation and sludge formationZinc Dialkyldithiophosphates (ZDDPs)

Synthesis of Dithiophosphate Complexes

The synthesis of metal dithiophosphate complexes can be achieved through several established methods, primarily utilizing either the O,O-diethyl dithiophosphoric acid or its salts, such as ammonium (B1175870) O,O-diethyl thiophosphate.

A common and straightforward method is salt metathesis . This involves the reaction of a soluble metal salt (e.g., a chloride or acetate) with an alkali metal or ammonium salt of the diethyl dithiophosphoric acid. nih.gov The reaction is typically carried out in a suitable solvent, and the desired metal complex often precipitates from the solution. scbt.com For example, reacting two equivalents of ammonium diethyl dithiophosphate with nickel(II) chloride hexahydrate yields the nickel(II) bis(O,O-diethyldithiophosphate) complex.

Another approach involves the direct reaction of O,O-diethyl dithiophosphoric acid with a metal oxide, chloride, or acetate (B1210297). This acid-base reaction produces the metal dithiophosphate complex and a simple byproduct like water or hydrochloric acid. For instance, chromium(III) chloride can be treated with diethyl dithiophosphoric acid to form chromium(III) tris(O,O-diethyldithiophosphate).

A third method is the oxidative addition of the disulfide of the ligand, [(C₂H₅O)₂PS₂]₂, to a low-valent metal complex. This method is particularly useful for preparing complexes where the metal is in a higher oxidation state.

The general scheme for the synthesis of O,O-dialkyl dithiophosphates of metals involves the phosphorosulfuration of an alcohol with phosphorus pentasulfide (P₂S₅) to form the dithiophosphoric acid, followed by reaction with an inorganic metal salt.

Computational Chemistry and Theoretical Modeling of O,o Diethyl Thiophosphate Ammonium Salt

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For O,O-Diethyl Thiophosphate Ammonium (B1175870) Salt, DFT calculations are instrumental in determining its ground-state geometry, bond lengths, bond angles, and electronic properties such as charge distribution and molecular orbitals. acs.org Functionals such as B3LYP, M05-2X, and BMK, often paired with basis sets like 6-31G(d) or 6-311G(d,p), are commonly employed for organophosphorus compounds to balance computational cost and accuracy. nih.govresearchgate.netacs.org Optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms, which is fundamental to understanding all other chemical and physical properties.

Bond Dissociation Energy (BDE) is a key indicator of chemical bond strength and a critical parameter for predicting the reactivity and thermal stability of a molecule. BDE is calculated as the enthalpy change of the homolytic cleavage of a bond in the gas phase. mdpi.com DFT methods have been extensively assessed for their ability to accurately predict BDEs in organophosphorus compounds. nih.govresearchgate.net By calculating the energies of the intact molecule and the resulting radicals, the BDE for each bond can be determined.

The bonds within the O,O-diethyl thiophosphate anion (P-S, P-O, O-C) are of particular interest. The relative magnitudes of these BDEs indicate the weakest bond and the most probable site for initial fragmentation or reaction. Generally, for similar organophosphorus compounds, the P-O bond energies are higher than P-C bonds. researchgate.net The specific values depend heavily on the chosen DFT functional and basis set. acs.org

Table 1: Representative Calculated Bond Dissociation Enthalpies (BDEs) for Bonds in Organophosphorus Compounds Using DFT Methods Note: This table presents typical BDE values for bond types found in related organophosphorus compounds to illustrate the data obtained from DFT calculations. Actual values for O,O-Diethyl Thiophosphate Ammonium Salt would require specific computation.

Bond TypeTypical Calculated BDE (kcal/mol)Computational Method ExampleSignificance
P-S~55 - 70BMK/6-311G(d,p)Indicates the strength of the phosphorus-sulfur bond, a key site for many reactions.
P-O~105 - 120G3XTypically a strong bond, its cleavage is less likely than P-S or O-C scission under mild conditions.
O-C (ethyl)~85 - 95B3LYP/6-31+G(d,p)Cleavage leads to the loss of an ethyl group, relevant in hydrolysis and thermal decomposition.
P=O (in related phosphates)~130 - 150M05-2X/6-311+G(d,p)Represents a very stable bond, providing a comparison for the P-S bond in the thiophosphate. acs.org

The O,O-diethyl thiophosphate anion possesses rotational freedom around several single bonds, such as the P-O and O-C bonds. This leads to the existence of multiple conformers, each corresponding to a local minimum on the potential energy surface. Conformational analysis involves systematically rotating key dihedral angles and performing geometry optimizations at each step to find all stable conformers and the transition states that connect them.

DFT calculations are used to determine the relative energies of these conformers. The conformer with the lowest energy is the global minimum and represents the most populated structure at equilibrium. Understanding the energy differences between conformers is crucial as the molecular shape can influence its interaction with other molecules and its spectroscopic properties.

Table 2: Illustrative Conformational Analysis of the O,O-Diethyl Thiophosphate Anion Note: This table is a hypothetical representation of results from a conformational analysis, illustrating the relative energies of different spatial arrangements.

ConformerDescription of Dihedral Angles (e.g., C-O-P-O)Relative Energy (kcal/mol) (B3LYP/6-31G(d))Boltzmann Population at 298 K (%)
1 (Global Minimum)Anti-Anti0.00~75%
2Anti-Gauche1.10~15%
3Gauche-Gauche1.85~8%
4Syn-Anti3.50~2%

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. For this compound, MD simulations can model the compound in a solvent, providing detailed insights into intermolecular interactions such as ion-pairing and solvation. researchgate.net

In an MD simulation, atoms are treated as classical particles moving according to Newton's laws. The forces between atoms are described by a 'force field', which is a set of parameters and potential functions for bonded and non-bonded interactions. nih.gov Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) and COMPASS are often used for organic molecules and salts. researchgate.net The simulation tracks the positions and velocities of every atom over time, generating a trajectory that can be analyzed to extract macroscopic and microscopic properties. Key insights include the structure of the solvation shell around the ammonium and thiophosphate ions and the dynamics of hydrogen bonding between the ammonium cation, the thiophosphate anion, and surrounding water molecules. ornl.gov

Ab Initio Calculations for Magnetic Shielding and NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Ab initio and DFT calculations can predict NMR chemical shifts with high accuracy, aiding in spectral assignment and structure verification. rug.nlrsc.org The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, which calculates the magnetic shielding tensor for each nucleus. acs.org

These calculations are typically performed at a DFT level, for instance, GIAO-B3LYP/6-31G(d). acs.org The computed isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory: δ = σ_ref - σ_iso. For complex systems, it is often necessary to average the results over multiple conformations obtained from an MD simulation to account for molecular motion and environmental effects. researchgate.net

Table 3: Representative Comparison of Theoretical and Experimental NMR Chemical Shifts Note: This table illustrates the typical accuracy of GIAO-DFT calculations for predicting NMR chemical shifts in organophosphorus compounds. Experimental values for the target compound would be needed for a direct comparison.

NucleusCalculated Chemical Shift (δ, ppm) (GIAO-B3LYP/6-31G(d))Typical Experimental Shift Range (δ, ppm)Typical Mean Absolute Deviation (ppm) researchgate.net
31P55 - 6558 - 622.0 - 5.0
13C (CH2)60 - 7064 - 661.0 - 2.0
13C (CH3)15 - 2016 - 181.0 - 2.0
1H (CH2)3.8 - 4.23.9 - 4.10.2 - 0.4
1H (CH3)1.2 - 1.51.2 - 1.40.2 - 0.4

Quantum-Chemical Analysis of Reaction Mechanisms

Quantum-chemical calculations are invaluable for mapping the detailed pathways of chemical reactions. nih.gov By using DFT, one can model the potential energy surface of a reaction, such as the hydrolysis or thermal decomposition of O,O-diethyl thiophosphate. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. nih.gov

The activation energy (Ea) of a reaction, which determines its rate, is the energy difference between the reactants and the highest-energy transition state. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, in the hydrolysis of the thiophosphate anion, calculations can distinguish between different sites of nucleophilic attack (e.g., at the phosphorus atom versus the α-carbon of the ethyl group) and elucidate the structure of the five-coordinate intermediate. acs.org

Emerging Research Directions and Methodological Advances

Development of Hyphenated Techniques for Enhanced Resolution and Sensitivity

The analysis of O,O-diethyl thiophosphate, the anionic component of the salt, presents challenges due to its polarity and non-volatility. researchgate.net To overcome these, significant research has been directed towards the development of hyphenated analytical techniques, which combine the separation power of chromatography with the detection specificity of spectrometry. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has been a common method for the analysis of O,O-diethyl thiophosphate (DETP). researchgate.net However, because the compound is not volatile, a derivatization step is required prior to GC analysis. researchgate.net This typically involves alkylation to form more volatile esters, such as pentafluorobenzyl esters, using reagents like pentafluorobenzyl bromide (PFBBr). researchgate.netresearchgate.net While effective, derivatization can be time-consuming and introduce variability. researchgate.net

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for the direct analysis of DETP and other dialkyl phosphates (DAPs). nih.govnih.gov LC-MS/MS offers high sensitivity and specificity and eliminates the need for the derivatization step, simplifying sample preparation and reducing analysis time. nih.gov Techniques such as ultra-fast liquid chromatography (UFLC) coupled with MS/MS further shorten analysis times while maintaining excellent performance. nih.gov These methods have demonstrated high recovery rates and low limits of detection (LOD) and quantification (LOQ) in complex matrices like urine and hair. nih.govnih.gov

Table 1: Performance of Different Hyphenated Techniques for O,O-Diethyl Thiophosphate (DETP) Analysis This table is interactive. Click on the headers to sort the data.

Analytical Technique Matrix Derivatization Required Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Rate (%) Reference
GC-FPD Faecal Samples Yes Not Specified Not Specified 92-106 researchgate.net
GC-MS Urine Yes 0.10-2.5 ng/mL 10 µg/L 92-103 researchgate.net
LC-MS/MS Hair No 0.24 pg/mg Not Specified 92 nih.gov
UFLC-MS/MS Urine No 0.0323 ng/mL 0.0969 ng/mL 93-102 nih.gov

Integration of Omics Technologies for Environmental Degradation Studies

Understanding the environmental fate and impact of O,O-diethyl thiophosphate and related organophosphorus compounds is a critical area of research. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful, systems-level approach to studying the degradation of these compounds and their effects on biological organisms. nih.gov

Metabolomics, the study of small molecule metabolites, is directly applicable to tracking the breakdown of organophosphates. Analytical methods developed to quantify dialkyl phosphate (B84403) metabolites, including DETP, in biological and environmental samples are a form of targeted metabolomics. researchgate.netnih.gov These studies help to identify and quantify the byproducts of degradation, providing insights into the metabolic pathways involved and serving as biomarkers for exposure. researchgate.net

Proteomics, the large-scale study of proteins, can elucidate the molecular mechanisms by which organisms respond to and potentially degrade chemical stressors. researchgate.netmdpi.com For instance, exposing microorganisms or plants to O,O-diethyl thiophosphate and subsequently analyzing their proteome could identify specific enzymes, such as hydrolases or oxidoreductases, that are upregulated and involved in its breakdown. scispace.com While direct proteomic studies on O,O-diethyl thiophosphate ammonium (B1175870) salt are not prominent, the methodology has been successfully used to identify proteins responsive to other chemical and environmental stressors, demonstrating the power of this approach for future research. researchgate.netscispace.com

Advanced Computational Approaches for Predicting Environmental Fate

Advanced computational methods are becoming indispensable tools for predicting the environmental fate and reactivity of chemical compounds before extensive and costly experimental studies are undertaken. For O,O-diethyl thiophosphate, these approaches can model its persistence, mobility, and transformation pathways.

Quantitative Structure-Activity Relationship (QSAR) models represent a key computational approach. nih.gov By establishing a statistical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities, QSAR can predict the behavior of new or untested chemicals. nih.gov For organothiophosphates, QSAR models could be developed to predict properties like soil sorption coefficients, hydrolysis rates, and biodegradability based on molecular descriptors.

Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can provide deep insights into the compound's intrinsic chemical reactivity. acs.org DFT calculations can model the electronic structure of the O,O-diethyl thiophosphate anion, mapping its electron density and molecular orbitals to predict which sites are most susceptible to nucleophilic or electrophilic attack. acs.org This allows researchers to hypothesize likely degradation reactions in various environmental compartments. Molecular dynamics simulations can also be employed to model the interaction of the compound with environmental components such as water molecules, soil organic matter, or biological membranes, helping to predict its transport and bioavailability. acs.orgacs.org

Investigation of Novel Applications in Niche Chemical Fields

Beyond its role as a precursor in agrochemistry, O,O-diethyl thiophosphate ammonium salt is an important reagent in synthetic organic chemistry. scbt.com Its utility stems from the reactive nature of the O,O-diethyl thiophosphate anion.

A primary application is in the synthesis of novel phosphorothioates. beilstein-journals.orgnih.gov The O,O-diethyl thiophosphate anion is an ambident nucleophile, meaning it has two potentially reactive sites (the sulfur and oxygen atoms). Research has shown that its reaction with alkyl halides, which are soft electrophiles, occurs exclusively at the sulfur atom, a process known as S-alkylation. nih.gov This provides a direct route for the synthesis of S-alkyl phosphorothioates. beilstein-journals.orgnih.gov

In contrast, reactions with hard electrophiles, such as acyl chlorides, can lead to O-acylation. beilstein-journals.orgnih.gov However, when using the ammonium salt with benzoyl chloride, the primary product is often benzamide, resulting from a faster reaction with the ammonia (B1221849) released from the salt. beilstein-journals.orgnih.gov To achieve the desired O-acylation product, researchers have successfully replaced the ammonium cation with a triethylammonium (B8662869) cation, which does not interfere with the reaction, yielding the target benzoyl O,O'-diethyl phosphorothioate (B77711). beilstein-journals.orgnih.gov The compound and its dithiophosphate (B1263838) analogue are also used as a source for ligands in coordination chemistry and in the analytical determination of certain ions. wikipedia.orgchemicalbook.com

Exploration of Structure-Reactivity Relationships in Novel Synthetic Pathways

The synthetic utility of this compound is fundamentally governed by structure-reactivity relationships, which are actively being explored to control the outcomes of novel synthetic pathways. frontiersin.org The most significant relationship is dictated by the Hard and Soft Acids and Bases (HSAB) principle, which explains the ambident reactivity of the thiophosphate anion. beilstein-journals.orgnih.gov

The sulfur atom in the thiophosphate anion is considered a "soft" nucleophilic center, while the non-esterified oxygen atom is a "hard" nucleophilic center. According to the HSAB principle:

Soft electrophiles (e.g., benzyl (B1604629) halides) react preferentially with the soft sulfur center, leading to S-alkylation products. nih.gov

Hard electrophiles (e.g., the carbonyl carbon of benzoyl chloride) react preferentially with the hard oxygen center, leading to O-acylation products. beilstein-journals.orgnih.gov

This predictable reactivity allows chemists to selectively synthesize either S-substituted or O-substituted phosphorothioate derivatives by choosing the appropriate electrophile. beilstein-journals.org Research in this area continues to refine the understanding of these relationships by studying the influence of solvents, leaving groups, and counter-ions on the reaction pathway. nih.gov For example, studies have shown that S-alkylation is the sole outcome with benzyl halides and tosylates across different solvents, highlighting the strong preference of the soft sulfur atom in these cases. nih.gov This predictive power is crucial for designing efficient and selective synthetic routes to new and potentially useful organophosphorus compounds.

Table 2: Reactivity of O,O-Diethyl Thiophosphate Anion Based on HSAB Principle This table is interactive. Click on the headers to sort the data.

Electrophile Type Example Electrophile Reactive Center on Anion Product Type Reference
Soft Benzyl Halides Sulfur (Soft) S-Alkylation nih.gov
Hard Benzoyl Chloride Oxygen (Hard) O-Acylation beilstein-journals.orgnih.gov

Table of Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 5871-16-9 C4H14NO3PS
O,O-Diethyl Dithiophosphate Ammonium Salt 1068-22-0 C4H14NO2PS2
Benzoyl Chloride 98-88-4 C7H5ClO
Benzamide 55-21-0 C7H7NO
Benzyl Halides Not Applicable Not Applicable
Triethylammonium O,O'-diethyl thiophosphate Not Available C10H26NO3PS
Benzoyl O,O'-diethyl phosphorothioate Not Available C11H15O4PS

Q & A

Q. What are the established synthesis protocols for O,O-diethyl thiophosphate ammonium salt, and how can yield optimization be achieved?

The compound is synthesized via the reaction of sulfur with diethylphosphite in the presence of ammonium hydrogen carbonate under reflux in a 1:1 ethyl acetate/diethyl ether solvent mixture. This method achieves quantitative yields (≥95%) under controlled reflux conditions (60–70°C, 6–8 hours). Key parameters include stoichiometric excess of sulfur (1.2–1.5 equivalents) and inert atmosphere to prevent oxidation. Post-synthesis, vacuum filtration removes unreacted sulfur, followed by solvent evaporation under reduced pressure .

Q. What purification and storage methods ensure the stability of this compound?

Purification involves recrystallization from anhydrous ethanol or acetone to remove residual salts. Storage requires airtight, amber glass containers under nitrogen at 4°C to prevent hydrolysis and photodegradation. Stability tests (e.g., HPLC or TLC) should confirm <5% degradation over 6 months. Avoid aqueous buffers with pH >8.0, as alkaline conditions accelerate thiophosphate bond cleavage .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 31P NMR : A singlet peak at δ 55–60 ppm confirms the thiophosphate group.
  • IR Spectroscopy : Peaks at 650–680 cm⁻¹ (P=S stretch) and 980–1000 cm⁻¹ (P-O-C) validate structural integrity.
  • Elemental Analysis : Nitrogen content (theoretical ~8.5%) and sulfur (~12.3%) ensure stoichiometric purity. Cross-validate with mass spectrometry (ESI-MS) for molecular ion detection (m/z ~229) .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under microwave irradiation versus conventional reflux?

Microwave-assisted synthesis reduces reaction time to 15–30 minutes by enhancing sulfur nucleophilicity via localized superheating. However, side products (e.g., oxidized phosphate byproducts) increase by ~10% compared to reflux due to uneven thermal gradients. Mechanistic studies using kinetic isotope effects (KIE) or DFT simulations are recommended to optimize dielectric heating parameters .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound analysis?

Use reverse-phase HPLC with a C18 column and ion-pairing agents (e.g., 10 mM ammonium acetate, pH 5.0). Mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid. For trace impurities (<0.1%), employ UPLC-QTOF-MS with a 1.7-µm particle column. Validate method robustness using ICH guidelines (RSD <2% for retention time) .

Q. How can contradictory spectral data (e.g., 31P NMR shifts) between batches be systematically addressed?

Batch variability often arises from residual solvents or counterion interactions (e.g., chloride vs. sulfate). Mitigation strategies:

  • Ion Chromatography : Quantify anion content (<0.01% w/w).
  • DSC Analysis : Detect polymorphic forms (melting point ±2°C indicates impurities).
  • Standardized Quenching : Rapid cooling post-synthesis minimizes metastable intermediates .

Q. What are the environmental degradation pathways of this compound in aqueous systems, and how are its metabolites identified?

Hydrolysis dominates in neutral water (t½ ~72 hours at 25°C), yielding diethyl phosphate and ammonium sulfide. In sunlight, photolysis produces sulfoxides (LC-MS/MS detection at m/z 245). For environmental fate studies, use isotopically labeled 34S or deuterated analogs to track degradation in soil/water matrices via HRMS or radio-TLC .

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